molecular formula C17H18O5 B1250771 Phoyunbene B

Phoyunbene B

Cat. No.: B1250771
M. Wt: 302.32 g/mol
InChI Key: VACLJIVMBBSOOR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phoyunbene B is a bioactive stilbenoid compound isolated from the dried whole plant of Pholidota yunnanensis (Yunnan Xiangfu), a traditional Chinese medicinal herb. Structurally, this compound is identified as a resveratrol analog with the molecular formula C₁₇H₁₇O₅ and a molecular weight of 301.1083 g/mol . Pharmacologically, it exhibits potent NO inhibition (IC₅₀ = 7.5 μmol/L) without cytotoxicity, making it a promising candidate for anti-inflammatory drug development . Additionally, it demonstrates anticancer activity by inducing G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells .

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

4-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C17H18O5/c1-20-14-9-11(8-13(18)10-14)4-5-12-6-7-15(19)17(22-3)16(12)21-2/h4-10,18-19H,1-3H3/b5-4+

InChI Key

VACLJIVMBBSOOR-SNAWJCMRSA-N

SMILES

COC1=CC(=CC(=C1)O)C=CC2=C(C(=C(C=C2)O)OC)OC

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C=C/C2=C(C(=C(C=C2)O)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=C(C(=C(C=C2)O)OC)OC

Synonyms

phoyunbene B
trans-3,4'-dihydroxy-2',3',5-trimethoxystilbene

Origin of Product

United States

Comparison with Similar Compounds

Phoyunbene A, C, and D

  • Phoyunbene A (C₁₇H₁₇O₅): A white needle-like crystal (m.p. 128–129°C) with moderate NO inhibition (IC₅₀ = 49.0 μmol/L). Despite its structural similarity to this compound, its lower activity suggests critical differences in substituent positioning or stereochemistry .
  • Phoyunbene D (C₁₅H₁₅O₃): A yellow crystal (m.p. 170–171°C) with unrecorded IC₅₀ but noted anti-inflammatory activity .

Resveratrol and Derivatives

  • Resveratrol (C₁₄H₁₂O₃): A well-studied stilbenoid with NO inhibition (IC₅₀ = 54.0 μmol/L), but this compound is 10-fold more potent .
  • Batatasin III (C₁₅H₁₅O₃) : Exhibits IC₅₀ = 8.5 μmol/L , slightly less active than this compound but structurally simpler .

Functional Analogs

Phorbol Derivatives

  • Phorbol-12-tiglate-13-butyrate (C₂₉H₄₀O₈) : A diterpene from Croton tiglium with antitumor activity but unrelated structurally to this compound .
  • Phoyunnanin A/B: Cytotoxic analogs from Pholidota yunnanensis; their toxicity limits therapeutic use compared to non-toxic this compound .

Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison of this compound and Analogs

Compound Source Molecular Formula Molecular Weight (g/mol) IC₅₀ (μmol/L) Cytotoxicity Key Activity
This compound Pholidota yunnanensis C₁₇H₁₇O₅ 301.1083 7.5 None NO inhibition, Anticancer
Phoyunbene A Pholidota yunnanensis C₁₇H₁₇O₅ 301.1083 49.0 None Moderate NO inhibition
Resveratrol Multiple plants C₁₄H₁₂O₃ 228.24 54.0 None Antioxidant, Anti-inflammatory
Batatasin III Pholidota yunnanensis C₁₅H₁₅O₃ 243.27 8.5 None NO inhibition
Phoyunnanin A Pholidota yunnanensis Not specified Not specified Not tested Present Cytotoxic

Table 2: Anticancer Activity of Selected Compounds

Compound Mechanism Cell Line Reference
This compound G2/M arrest, Apoptosis induction HepG2
Phorbol-12-tiglate-13-butyrate Tumor growth inhibition Various

Q & A

Q. How can researchers leverage scoping reviews to identify gaps in this compound’s preclinical evidence base?

  • Methodological Answer:
  • Follow Arksey & O’Malley’s framework: define objectives, map literature via databases (PubMed, Embase), and consult stakeholders to validate gaps .
  • Differentiate scoping reviews from systematic reviews by focusing on breadth rather than meta-analysis .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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